Desmin-370 is an intermediate filament protein that plays a critical role in maintaining the structural integrity of muscle cells. It is part of the desmin family of proteins, which are essential for the organization and function of myofibrils in skeletal and cardiac muscle tissues. Mutations in desmin, including the specific variant Desmin-370, are linked to various myopathies and cardiomyopathies, highlighting its importance in muscle health and disease.
Desmin-370 is derived from the human desmin gene (DES), located on chromosome 2. The protein is primarily expressed in muscle tissues, including cardiac and skeletal muscles, where it forms a network that stabilizes the architecture of myofibrils. Research has shown that mutations in desmin can lead to protein aggregation and impaired cellular function, contributing to muscle degeneration and heart failure .
Desmin-370 is classified as an intermediate filament protein. Intermediate filaments are one of the three main components of the cytoskeleton, alongside microfilaments and microtubules. They are characterized by their role in providing mechanical support to cells and are involved in various cellular functions such as signal transduction and cell adhesion .
The synthesis of Desmin-370 can be achieved through recombinant DNA technology, where the DES gene is cloned into expression vectors suitable for host cells such as bacteria or mammalian cells. This method allows for large-scale production of the protein for research purposes.
Desmin-370 consists of a central rod domain flanked by head and tail domains, which are responsible for its assembly into filaments. The rod domain facilitates dimerization and polymerization into higher-order structures, while the head and tail domains interact with other proteins within the muscle cell.
Desmin-370 undergoes various post-translational modifications, including phosphorylation, ubiquitination, and glycosylation, which can affect its stability and interaction with other cellular components. These modifications are crucial for regulating desmin function during muscle development and response to stress.
Desmin-370 plays a vital role in maintaining myofibril integrity by forming a supportive network around myofibrils, connecting them to each other and to the plasma membrane. This structural framework helps distribute mechanical stress during muscle contraction.
Research indicates that mutations in desmin disrupt this network, leading to compromised mechanical properties of muscle fibers and contributing to diseases such as desmin-related myopathy .
Desmin-370 is extensively studied for its role in muscle biology, particularly in understanding muscular dystrophies and cardiomyopathies. It serves as a crucial biomarker for diagnosing certain types of muscle diseases due to its specific expression profile in muscle tissues.
Desmin 370 represents a class of low molecular mass dermatan sulfate (LMM-DS) derivatives produced through controlled chemical depolymerization of native dermatan sulfate. This process reduces molecular mass while preserving critical structural motifs. The depolymerization methodology typically employs peroxy-radical cleavage, generating fragments with an average molecular mass of 6.1 kDa for high-activity fractions, as confirmed by size exclusion chromatography [9].
The fundamental structural unit comprises repeating disaccharides of iduronic acid (IdoA) and N-acetylgalactosamine (GalNAc). Key structural parameters include:
Table 1: Structural Characteristics of Desmin 370 Fractions
Fraction | Molecular Mass (kDa) | Heparin Cofactor II Potency (U/mg) | Major Disaccharide Components |
---|---|---|---|
SEC 9-1 | 6.1 | 546 | IdoA2SO₃-GalNAc4SO₃ (≥70%) |
SEC 9-2 | 2.1 | 14 | Mixed/low-sulfation domains |
Native DS | 35-45 | 40-100 | IdoA-GalNAc4SO₃ (≥80%) |
[Data compiled from citation:3] [9]
Advanced structural analysis employs 600-MHz ¹H NMR spectroscopy after chemical modification. This involves solvolysis to remove O-sulfo groups (80°C, dimethyl sulfoxide/methanol), followed by re-N-acetylation. This process clarifies glucuronate versus iduronate distribution by simplifying spectral interpretation [3] [6]. Capillary electrophoresis with borate-triethylamine buffers further resolves disaccharide isomers, confirming non-random sulfation patterns essential for biological activity [3].
The antithrombotic mechanism of Desmin 370 operates exclusively through heparin cofactor II (HCII)-mediated thrombin inhibition, independent of antithrombin III. This specificity stems from precise molecular recognition events:
The molecular basis for thrombin inhibition involves formation of a ternary complex where Desmin 370 bridges HCII and thrombin through electrostatic interactions. This conformational change accelerates thrombin inhibition >1000-fold compared to HCII alone. Crucially, Desmin 370 demonstrates significant fibrinolytic activity independent of its anticoagulant properties. In ancrod-induced afibrinogenemic rats, it reduced preformed thrombus weight by 43% (p<0.01) within 2 hours, confirming intrinsic thrombolytic capacity [2].
Table 2: Functional Comparison of Desmin 370 and Native Dermatan Sulfate
Property | Desmin 370 | Native Dermatan Sulfate | Functional Consequence |
---|---|---|---|
Molecular mass | 5.5-6.5 kDa | 35-45 kDa | Enhanced tissue penetration |
Subcutaneous bioavailability | 3-4 fold higher | Baseline | Improved dose efficiency |
HCII binding affinity | 546 U/mg (high-affinity fraction) | 40-100 U/mg | Increased anticoagulant potency |
Plasma half-life (rabbit) | 9.9 hours | 1.5-3 hours | Prolonged therapeutic window |
Thrombolytic capability | Reduces preformed thrombus weight by 43-54% | Limited primarily to anticoagulation | Addresses existing thrombi beyond prevention |
[Data derived from citation:2] [3] [7] [10]
Structural divergence underlies functional differences:
Biophysical characterization reveals conformational consequences of depolymerization. While native dermatan sulfate adopts compact helical domains stabilized by hydrogen bonding, Desmin 370's shorter chains exhibit increased flexibility. This enhances accessibility to the HCII binding groove, explaining its superior specific activity despite lower overall sulfation density compared to heparin [3] [9]. The preserved iduronate conformation remains critical, as conformational flexibility enables optimal electrostatic alignment with HCII's heparin-binding site [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: